Accurately extracting the signature of intermolecular interactions present in the NCI plot of the reduced density gradient versus electron density†
Physical Chemistry Chemical Physics Pub Date: 2017-06-23 DOI: 10.1039/C7CP02110K
Abstract
An electron density (ED)-based methodology is developed for the automatic identification of intermolecular interactions using pro-molecular density. The expression of the ED gradient in terms of atomic components furnishes the basis for the Independent Gradient Model (IGM). This model leads to a density reference for non interacting atoms/fragments where the atomic densities are added whilst their interaction turns off. Founded on this ED reference function that features an exponential decay also in interference regions, IGM model provides a way to identify and quantify the net ED gradient attenuation due to interactions. Using an intra/inter uncoupling scheme, a descriptor (δginter) is then derived that uniquely defines intermolecular interaction regions. An attractive feature of the IGM methodology is to provide a workflow that automatically generates data composed solely of intermolecular interactions for drawing the corresponding 3D isosurface representations.
![Graphical abstract: Accurately extracting the signature of intermolecular interactions present in the NCI plot of the reduced density gradient versus electron density](http://scimg.chem960.com/usr/1/C7CP02110K.jpg)
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Journal Name:Physical Chemistry Chemical Physics
Research Products
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CAS no.: 16420-30-7